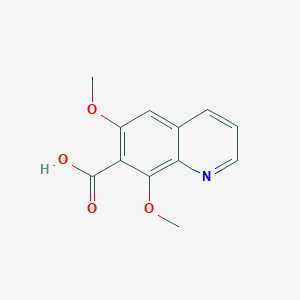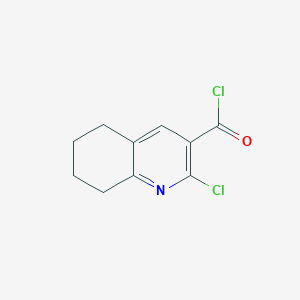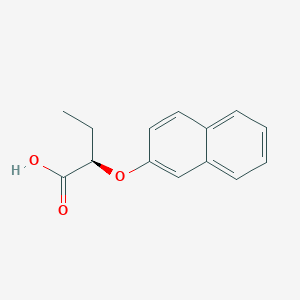
7-Hydroxy-3-(1H-imidazol-4-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-3-(1H-imidazol-4-yl)-4H-chromen-4-one is a compound that belongs to the class of chromenones, which are known for their diverse biological activities. This compound features a chromenone core with a hydroxy group at position 7 and an imidazolyl group at position 3. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(1H-imidazol-4-yl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4H-chromen-4-one with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability while minimizing waste and environmental impact. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(1H-imidazol-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The imidazolyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced dihydro compounds, and various substituted analogs, each with distinct chemical and biological properties.
Scientific Research Applications
7-Hydroxy-3-(1H-imidazol-4-yl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(1H-imidazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and imidazolyl groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding. Additionally, it can affect cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4H-chromen-4-one: Lacks the imidazolyl group, resulting in different biological activities.
3-(1H-Imidazol-4-yl)-4H-chromen-4-one: Lacks the hydroxy group, affecting its chemical reactivity and interactions.
7-Hydroxy-3-(1H-pyrazol-4-yl)-4H-chromen-4-one: Contains a pyrazolyl group instead of an imidazolyl group, leading to variations in biological activity.
Uniqueness
The presence of both the hydroxy and imidazolyl groups in 7-Hydroxy-3-(1H-imidazol-4-yl)-4H-chromen-4-one imparts unique chemical and biological properties. This dual functionality allows for diverse interactions with molecular targets, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
67832-78-4 |
|---|---|
Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
7-hydroxy-3-(1H-imidazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C12H8N2O3/c15-7-1-2-8-11(3-7)17-5-9(12(8)16)10-4-13-6-14-10/h1-6,15H,(H,13,14) |
InChI Key |
WDXIGGNZYIVLJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=C(C2=O)C3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-carboxylic acid](/img/structure/B11875509.png)



![6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11875538.png)


![2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B11875551.png)

